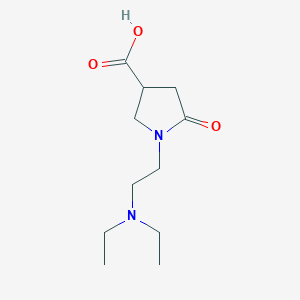
1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as DEAPC, is an organic compound used in various scientific research applications. It is a versatile molecule that can be used in a variety of laboratory experiments and is highly effective in its applications. DEAPC is a cyclic compound with a molecular weight of 191.2 g/mol and a melting point of 66-67°C. Its chemical formula is C10H17NO3. DEAPC is a colorless solid at room temperature and is soluble in water and ethanol.
Applications De Recherche Scientifique
Drug Delivery Systems
DEEOPC can serve as a building block for designing drug delivery systems. Its unique chemical structure allows for modification, enabling targeted drug release. Researchers have explored DEEOPC-based micelles, liposomes, and polymersomes as carriers for therapeutic agents. These systems enhance drug stability, solubility, and controlled release, improving treatment efficacy .
Responsive Nanoreactors
DEEOPC-containing polymersomes can act as nanoreactors. By incorporating stimuli-responsive components (such as pH-sensitive moieties), these polymersomes can encapsulate enzymes or catalysts. Researchers have demonstrated time-controlled and fuel-driven biocatalysis within such nanoreactors, opening avenues for enzymatic reactions in confined environments .
Artificial Cells and Organelles
DEEOPC-based polymersomes mimic cellular structures. These artificial cells can encapsulate enzymes, proteins, or other biomolecules, creating functional organelle-like compartments. Researchers explore their potential in synthetic biology, bioengineering, and biocatalysis. The permeability of DEEOPC polymersomes plays a crucial role in regulating molecular transport .
Nanomedicine
DEEOPC derivatives have been investigated for their potential in cancer therapy. Researchers modify DEEOPC to enhance tumor targeting, drug loading, and cellular uptake. These modified compounds can selectively deliver anticancer drugs to tumor cells, minimizing side effects on healthy tissues. Additionally, DEEOPC-based nanoparticles can be used for imaging and diagnostics .
Surface Coatings
DEEOPC-functionalized coatings find applications in capillary electrophoresis. By modifying capillary surfaces with DEEOPC-containing polymers, researchers can control electroosmotic flow (EOF). These coatings alter the surface charge and hydrophilicity, affecting EOF behavior. Such coatings are valuable in separation techniques and analytical chemistry .
pH-Responsive Materials
DEEOPC brushes anchored on mesoporous silica nanoparticles exhibit pH-responsive behavior. These materials can swell or collapse in response to changes in pH, making them useful for controlled drug release or targeted therapy. The pH-dependent properties of DEEOPC contribute to its versatility in designing smart materials .
Propriétés
IUPAC Name |
1-[2-(diethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)5-6-13-8-9(11(15)16)7-10(13)14/h9H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLYTUISVHMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





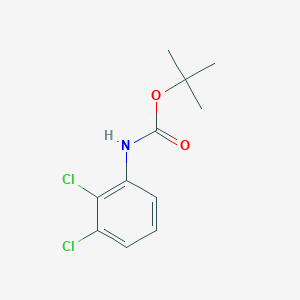
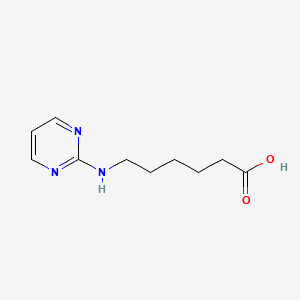

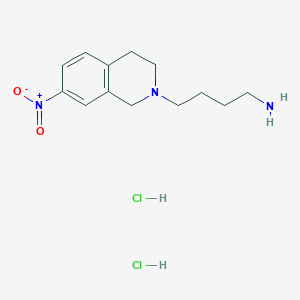

![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
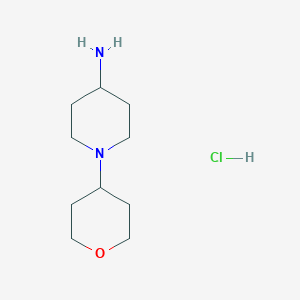

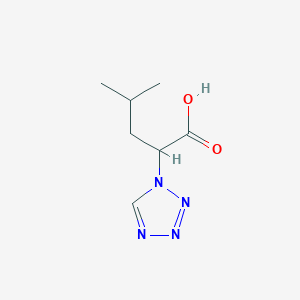

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)